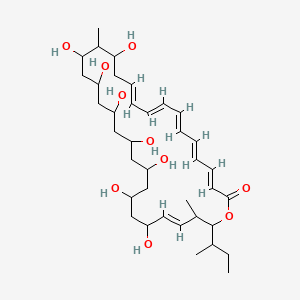
Flavofungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavofungin is a natural product found in Streptomyces griseus with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Relationship to Other Compounds
Flavofungin is identified as a mixture of two specific chemical compounds: 13,15,17,19,21,23,25,27-octahydroxy-31-isopropyl-14-methyl- and 13,15,17,19,21,23,25,27-octahydroxy-14-methyl-31-s-butyl-hentriaconta-2,4,6,8,10,28-hexaen-31-olide. Its chemical relationship to another compound, mycoticin, has been discussed, indicating its relevance in the study of similar antifungal antibiotics (Bognár et al., 1972).
Antifungal and Antibacterial Properties
Flavofungin, originally derived from Streptomyces flavofungini, exhibits significant antifungal properties. It was found alongside another antibiotic, desertomycin, indicating its potential in treating fungal infections and its relevance in the discovery of new antibiotics (Uri et al., 1958).
Applications in Cancer Research
A study on mangrove-derived Streptomyces sp. ZQ4BG found that extracts from this strain, which included flavofungin, showed activity in inhibiting the proliferation of glioma cells. This highlights the potential of flavofungin in cancer research, particularly in the development of treatments targeting glioma cells (Wang et al., 2017).
Effects on Insect Growth and Cholesterol Uptake
Flavofungin has been shown to have larvicidal activity when added to the diet of Musca domestica larvae. This indicates a potential application in controlling insect populations by limiting sterol availability, a critical aspect of insect growth and reproduction (Sweeley et al., 1970).
Antiviral Activity
Flavofungin has demonstrated clear antiviral activity against influenza A and B virus, comparable to that of remantadin. Its effectiveness in inhibiting the growth of these viruses, as well as its impact on variolavaccine virus and Rous sarcoma virus, underscores its potential in antiviral therapies (Shneĭder Ma et al., 1983).
Cellular Biochemistry Impact
Flavofungin's impact on the oxygen absorption rate of thymocyte suspensions and its influence on glucose oxidation highlight its role in cellular biochemistry. This insight is significant for understanding how flavofungin interacts with biological membranes and affects cellular metabolism (Konoshenko Gi et al., 1982).
Propiedades
Número CAS |
123166-68-7 |
|---|---|
Nombre del producto |
Flavofungin |
Fórmula molecular |
C37H60O10 |
Peso molecular |
664.871 |
Nombre IUPAC |
(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |
SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Sinónimos |
Faeriefungin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



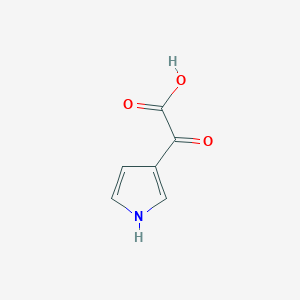


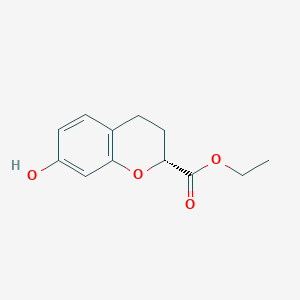
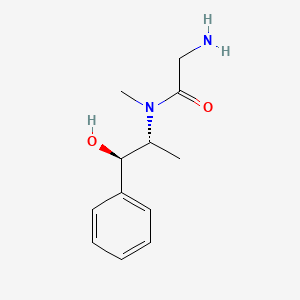
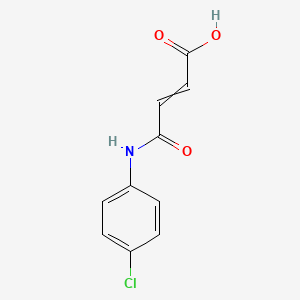
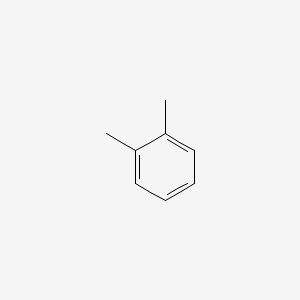
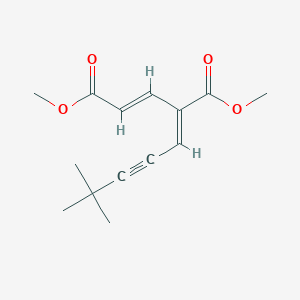
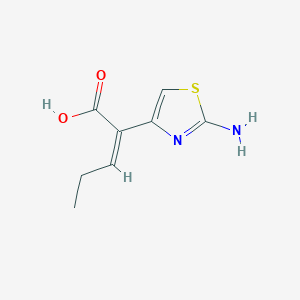
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)